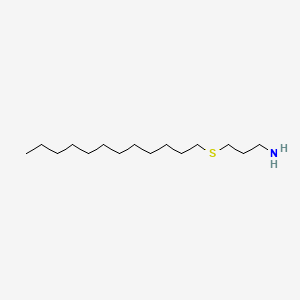
1-Propanamine, 3-(dodecylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dodecylthio)propylamine: is an organic compound with the molecular formula C15H33NS . It is a member of the amine family, characterized by the presence of a long dodecyl (C12H25) chain attached to a propylamine group via a sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Thiol-Ene Reaction: One common method for synthesizing 3-(Dodecylthio)propylamine involves the thiol-ene reaction. This reaction typically involves the addition of a thiol group to an alkene. In this case, dodecanethiol (C12H25SH) reacts with allylamine (C3H5NH2) under UV light or radical initiators to form 3-(Dodecylthio)propylamine.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a halogenated propylamine with dodecanethiol.
Industrial Production Methods: Industrial production of 3-(Dodecylthio)propylamine may involve large-scale thiol-ene reactions or nucleophilic substitution reactions, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-(Dodecylthio)propylamine can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the thioether form. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The amine group in 3-(Dodecylthio)propylamine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids, mild temperatures.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Alkyl halides, bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), solvents like ethanol or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thioether derivatives.
Substitution: Secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Dodecylthio)propylamine is used as a building block in organic synthesis.
Biology: In biological research, 3-(Dodecylthio)propylamine can be used as a surfactant or emulsifying agent due to its amphiphilic nature. It can also be employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility or stability .
Medicine: Its ability to form stable complexes with metal ions also makes it a candidate for drug delivery systems .
Industry: In the industrial sector, 3-(Dodecylthio)propylamine is used as a corrosion inhibitor, lubricant additive, and in the formulation of specialty chemicals. Its surfactant properties make it useful in the production of detergents and cleaning agents .
Wirkmechanismus
The mechanism of action of 3-(Dodecylthio)propylamine is largely dependent on its chemical structure. The amine group can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. The thioether group can undergo oxidation-reduction reactions, influencing the redox state of biological systems .
Molecular Targets and Pathways:
Enzymes: The amine group can act as a nucleophile, participating in enzyme-catalyzed reactions.
Receptors: The compound can bind to receptors, modulating their activity.
Redox Pathways: The thioether group can influence redox pathways by undergoing oxidation-reduction reactions.
Vergleich Mit ähnlichen Verbindungen
3-(Dodecylthio)-1-propanol: Similar structure but with a hydroxyl group instead of an amine group.
3-(Dodecylthio)propionic acid: Contains a carboxylic acid group instead of an amine group.
Bis(3-(Dodecylthio)propyl)ether: Contains two 3-(Dodecylthio)propylamine units linked by an ether bond.
Uniqueness: 3-(Dodecylthio)propylamine is unique due to the presence of both an amine and a thioether group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry .
Eigenschaften
CAS-Nummer |
29873-33-4 |
|---|---|
Molekularformel |
C15H33NS |
Molekulargewicht |
259.5 g/mol |
IUPAC-Name |
3-dodecylsulfanylpropan-1-amine |
InChI |
InChI=1S/C15H33NS/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h2-16H2,1H3 |
InChI-Schlüssel |
AJJBNKUPXKYSKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![allyl (2E)-2-(4-ethoxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966565.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B11966571.png)
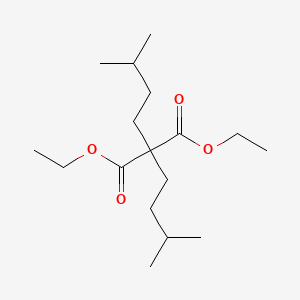
![N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11966584.png)

![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966594.png)
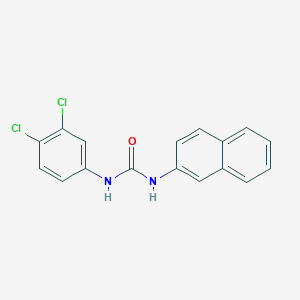
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11966605.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966610.png)

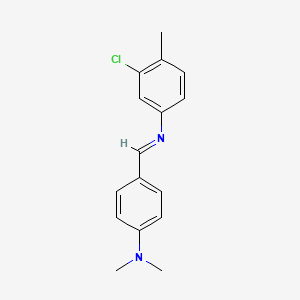
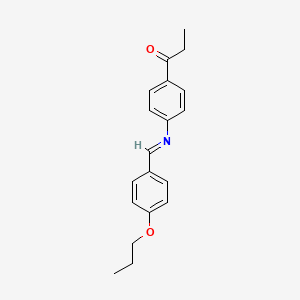
![2-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11966651.png)
![9-(4-ethylphenyl)-7-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11966652.png)
